N-Phenethyl-N'-thiazol-2-yl-oxalamide

Catalog No.
S5059565
CAS No.
M.F
C13H13N3O2S
M. Wt
275.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenethyl-N'-thiazol-2-yl-oxalamide

Product Name

N-Phenethyl-N'-thiazol-2-yl-oxalamide

IUPAC Name

N-(2-phenylethyl)-N'-(1,3-thiazol-2-yl)oxamide

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

InChI

InChI=1S/C13H13N3O2S/c17-11(12(18)16-13-15-8-9-19-13)14-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,17)(H,15,16,18)

InChI Key

VNEDQRYZXCCJRS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=NC=CS2

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=NC=CS2

The exact mass of the compound N-(2-phenylethyl)-N'-1,3-thiazol-2-ylethanediamide is 275.07284784 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Phenethyl-N'-thiazol-2-yl-oxalamide is a synthetic compound characterized by its unique structural features, which include a phenethyl group, a thiazole ring, and an oxalamide moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. The thiazole ring is particularly notable for its ability to interact with biological macromolecules, while the oxalamide linkage contributes to the compound's stability and reactivity.

  • Oxidation: The phenyl group can be oxidized to yield phenolic derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The oxalamide moiety may undergo reduction to form amine derivatives, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The thiazole ring can engage in electrophilic substitution reactions, often requiring catalysts like aluminum chloride for activation.

These reactions highlight the compound's versatility in synthetic chemistry, allowing it to serve as a precursor for more complex molecules.

Research indicates that N-Phenethyl-N'-thiazol-2-yl-oxalamide exhibits significant biological activity. It has been investigated for:

  • Antimicrobial Properties: The compound has shown potential against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
  • Anticancer Activity: Preliminary studies indicate that it may inhibit the proliferation of cancer cells, making it a candidate for further exploration in oncology.

The mechanism of action is believed to involve interaction with specific enzymes and receptors, modulating their activity and influencing cellular pathways .

The synthesis of N-Phenethyl-N'-thiazol-2-yl-oxalamide typically involves the following steps:

  • Reaction of 1-Phenyl-ethylamine with Thiazole-2-carboxylic Acid: This initial step forms an intermediate that contains both the thiazole and amine components.
  • Formation of the Oxalamide Linkage: A dehydrating agent such as dicyclohexylcarbodiimide is employed to facilitate the formation of the amide bond between the thiazole derivative and oxalic acid or its derivatives.
  • Purification: Techniques such as recrystallization or chromatography are used to isolate the final product in high purity.

For industrial applications, continuous flow reactors may be utilized to enhance efficiency and yield during production .

N-Phenethyl-N'-thiazol-2-yl-oxalamide has several notable applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex bioactive compounds.
  • Material Science: The compound's unique structural properties make it suitable for developing new materials with specific functionalities.
  • Biological Research: Its potential antimicrobial and anticancer properties make it a subject of interest for drug development.

Researchers continue to explore its applications across these domains, aiming to leverage its unique characteristics for innovative solutions .

Interaction studies have focused on how N-Phenethyl-N'-thiazol-2-yl-oxalamide interacts with various biological targets:

  • Enzymatic Interactions: The compound can bind to specific enzymes, altering their activity and potentially leading to therapeutic effects.
  • Receptor Binding: Its ability to interact with cellular receptors suggests a mechanism for modulating biological responses.

These studies are crucial for understanding the compound's pharmacodynamics and optimizing its use in therapeutic contexts .

Several compounds share structural similarities with N-Phenethyl-N'-thiazol-2-yl-oxalamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-(1-Phenethyl-4-piperidinyl)propionanilideContains a piperidine ringAnalgesic properties
Thioamide DerivativesContains sulfur in place of oxygenVarious biological activities
CyclodiphosphazanesPhosphorus-nitrogen frameworkReactivity similar to amides

Uniqueness

N-Phenethyl-N'-thiazol-2-yl-oxalamide stands out due to its combination of a phenethyl group, thiazole ring, and oxalamide moiety. This unique configuration imparts specific chemical reactivity and biological properties that differentiate it from other similar compounds. Its potential applications in medicinal chemistry and material science further underscore its significance within this class of compounds .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

275.07284784 g/mol

Monoisotopic Mass

275.07284784 g/mol

Heavy Atom Count

19

Dates

Last modified: 04-15-2024

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